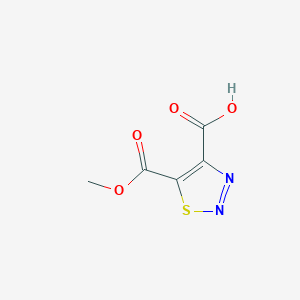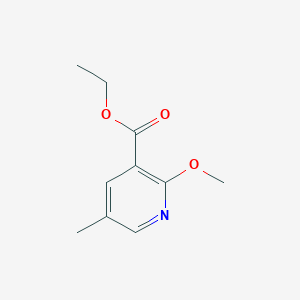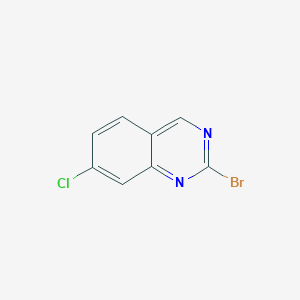
2-Bromo-7-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chloroquinazoline is a heterocyclic compound with the molecular formula C8H4BrClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroquinazoline typically involves the following steps :
Starting Materials: 2-amino-4-bromo-benzaldehyde and urea.
Reaction Conditions: The mixture is heated to 180°C for 2 hours in an oil bath.
Intermediate Formation: The reaction mixture is cooled, and water is added to precipitate the intermediate 7-bromoquinazolin-2(1H)-one.
Final Product Formation: The intermediate is then reacted with phosphorus oxychloride (POCl3) at 110°C for 3 hours under nitrogen atmosphere. The reaction mixture is cooled and extracted with ethyl acetate to obtain the crude product, which is purified by chromatography.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the quinazoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with an amine nucleophile can yield aminoquinazoline derivatives .
Scientific Research Applications
2-Bromo-7-chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloroquinazoline is primarily related to its ability to interact with specific molecular targets. These interactions often involve:
Inhibition of Enzymes: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies.
Comparison with Similar Compounds
2-Chloroquinazoline: Similar structure but lacks the bromine atom.
7-Bromoquinazoline: Similar structure but lacks the chlorine atom.
2,4-Dichloroquinazoline: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness: 2-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
2-bromo-7-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |
InChI Key |
GSYLBDCQNYKSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



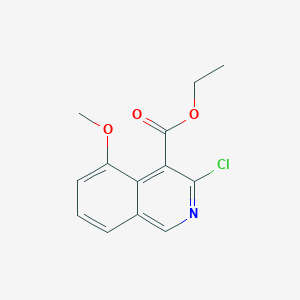


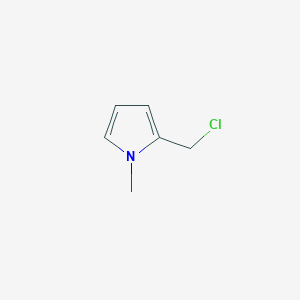
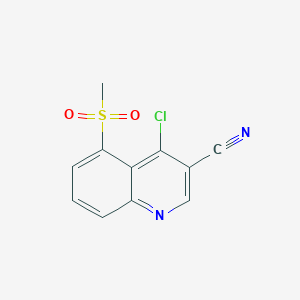
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
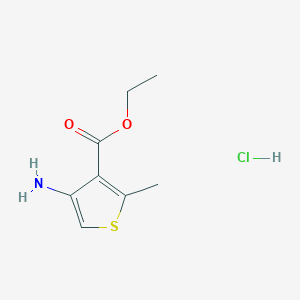

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
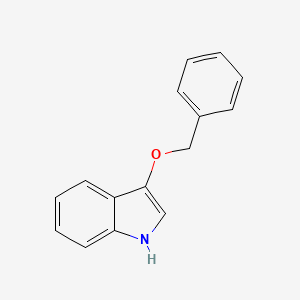
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
